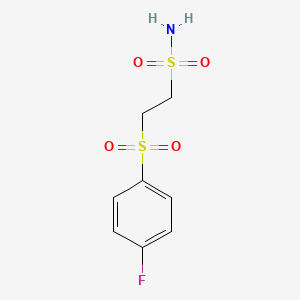

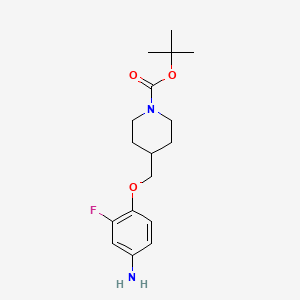

tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate

Descripción general

Descripción

Molecular Structure Analysis

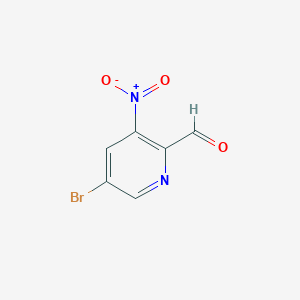

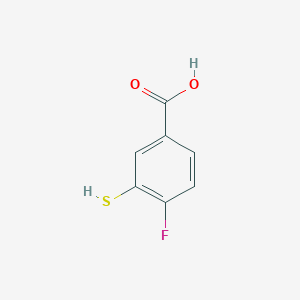

The molecular formula of “tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate” is C17H25FN2O3, and its molecular weight is 324.4 g/mol. The InChI code is 1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 497.57 g/mol . The InChI code is 1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 . The compound has a topological polar surface area of 55.6 Ų .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For example, it’s a precursor in the production process of Vandetanib , a medication used for the treatment of certain thyroid cancers . Vandetanib targets multiple pathways, including the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase .

Kinase Inhibition Studies

Due to its role in the synthesis of kinase inhibitors, this compound is crucial for research into cell signaling and cancer. Kinase inhibitors like Vandetanib, which can be synthesized using this compound, are vital for studying the inhibition of cell receptors involved in tumor growth and proliferation .

Material Science

In material science, this compound is used to synthesize intermediates that contribute to the development of new materials with potential applications in biotechnology and nanotechnology. For instance, it can be used to create compounds that interact with specific biological targets or construct materials with unique properties .

Chemical Synthesis

The tert-butyl group in this compound makes it a valuable agent in chemical synthesis, providing steric protection during reactions and facilitating the creation of more complex molecules. This is particularly useful in the development of new synthetic routes and methodologies .

Precursor Control

This compound is structurally similar to precursors used in the illicit manufacture of synthetic opioids like fentanyl. Therefore, it’s important in the study of precursor control, helping to understand and prevent the diversion of chemicals from legitimate uses to illicit drug production .

Biological Studies

In biological studies, intermediates derived from this compound can be used to investigate the interaction between small molecules and biological macromolecules. This aids in understanding the molecular basis of diseases and the development of targeted therapies .

Drug Development

Lastly, this compound’s role in the synthesis of biologically active compounds, such as crizotinib, highlights its importance in drug development. Crizotinib is used in the treatment of non-small cell lung cancer, and research into similar compounds can lead to the discovery of new therapeutic agents .

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

tert-butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(19)10-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQVHGZWTWPUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)

![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)